5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Overview
Description
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.065 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a prop-2-ynyloxy group at the 2nd position on a benzaldehyde ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone . The reaction is carried out at room temperature for a few hours to yield the desired product. The general reaction scheme is as follows:
5-Bromo-2-hydroxybenzaldehyde+Propargyl bromideK2CO3, Acetonethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of 5-iodo-2-(prop-2-ynyloxy)benzaldehyde.
Oxidation: Formation of 5-bromo-2-(prop-2-ynyloxy)benzoic acid.
Reduction: Formation of 5-bromo-2-(prop-2-ynyloxy)benzyl alcohol.
Scientific Research Applications
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyloxy group can participate in nucleophilic or electrophilic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Lacks the prop-2-ynyloxy group.
2-(Prop-2-ynyloxy)benzaldehyde: Lacks the bromine atom.
5-Iodo-2-(prop-2-ynyloxy)benzaldehyde: Contains an iodine atom instead of bromine.
Uniqueness
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is unique due to the presence of both the bromine atom and the prop-2-ynyloxy group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems that are not possible with similar compounds .
Properties
IUPAC Name |
5-bromo-2-prop-2-ynoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZQWZJQYKDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366635 | |
Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122835-14-7 | |
Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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